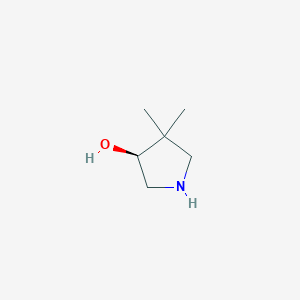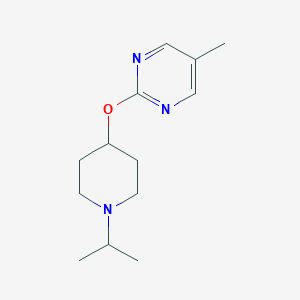
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine, also known as MPO, is a synthetic compound that has been extensively researched for its potential therapeutic applications. MPO belongs to the pyrimidine family of compounds and is structurally similar to other pyrimidine-based drugs such as thymine and cytosine.
Mecanismo De Acción
The exact mechanism of action of 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. Additionally, this compound has been shown to modulate the expression of various genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. Additionally, this compound has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in oxidative stress and inflammation. This compound also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has several advantages for lab experiments. This compound is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Additionally, this compound exhibits potent anti-cancer and anti-inflammatory properties, which make it an attractive candidate for further research. However, this compound also has some limitations. This compound has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in humans, which limits its potential for clinical use.
Direcciones Futuras
There are several future directions for research on 5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine. One potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of this compound in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively researched for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound exhibits potent anti-cancer and anti-inflammatory properties, and it has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of this compound and its potential for clinical use.
Métodos De Síntesis
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine is synthesized through a multistep process involving the reaction of 4-methylpyrimidine-5-carbaldehyde with 1-propan-2-ylpiperidine, followed by the addition of a pyridine-2-ylamine group. The final product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
5-Methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine has been extensively researched for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
5-methyl-2-(1-propan-2-ylpiperidin-4-yl)oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(2)16-6-4-12(5-7-16)17-13-14-8-11(3)9-15-13/h8-10,12H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDDRTJVLLWRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2411954.png)
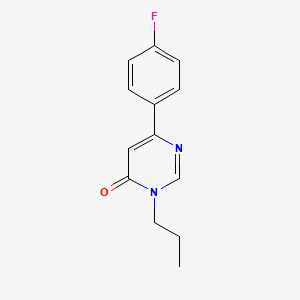
![N-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2411957.png)
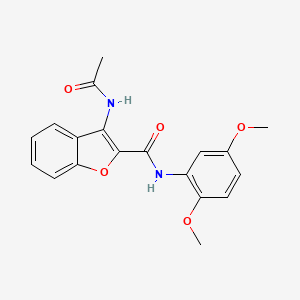
![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/no-structure.png)
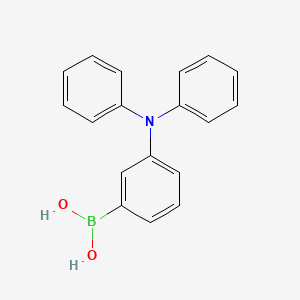
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2411962.png)
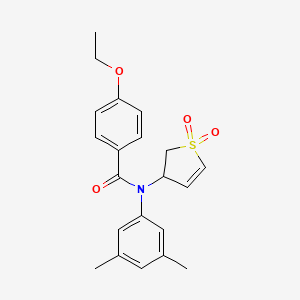
![Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2411968.png)
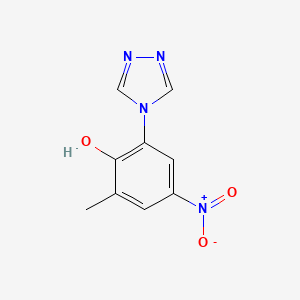
![S-[3-[(E)-2-Cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]phenyl] N,N-dimethylcarbamothioate](/img/structure/B2411971.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide](/img/structure/B2411973.png)
